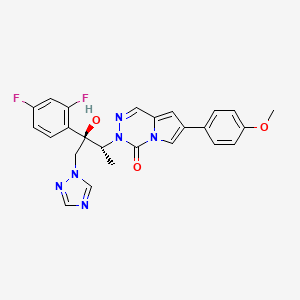
Clobetasone 17-Butyrate-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clobetasone butyrate-d7 is a deuterated form of clobetasone butyrate, a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly employed in dermatology to treat conditions such as eczema, psoriasis, and various forms of dermatitis. The deuterated version, clobetasone butyrate-d7, is used in scientific research to study the pharmacokinetics and metabolic pathways of clobetasone butyrate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of clobetasone butyrate-d7 involves the incorporation of deuterium atoms into the clobetasone butyrate molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of clobetasone butyrate-d7 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of high-purity deuterium gas and advanced catalytic systems is essential to achieve the desired level of deuteration.
Análisis De Reacciones Químicas
Types of Reactions: Clobetasone butyrate-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Clobetasone butyrate-d7 is extensively used in scientific research to study the pharmacokinetics, metabolism, and bioavailability of clobetasone butyrate. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of clobetasone butyrate.
Biology: Employed in biological studies to understand the interaction of clobetasone butyrate with cellular receptors and enzymes.
Medicine: Utilized in clinical research to investigate the efficacy and safety of clobetasone butyrate in treating various inflammatory conditions.
Industry: Applied in the development of new formulations and delivery systems for topical corticosteroids.
Mecanismo De Acción
Clobetasone butyrate-d7 exerts its effects by binding to cytoplasmic glucocorticoid receptors, leading to the formation of a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA. This binding results in the transcriptional activation or repression of target genes, leading to decreased production of pro-inflammatory cytokines, prostaglandins, and other mediators of inflammation. The overall effect is a reduction in inflammation, itching, and erythema.
Comparación Con Compuestos Similares
Clobetasol propionate: A more potent corticosteroid used for severe inflammatory skin conditions.
Betamethasone valerate: Another corticosteroid with similar anti-inflammatory properties but different potency and side effect profile.
Hydrocortisone butyrate: A less potent corticosteroid used for mild to moderate inflammatory skin conditions.
Uniqueness of Clobetasone Butyrate-d7: Clobetasone butyrate-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. The incorporation of deuterium atoms can lead to a slower metabolic rate, providing insights into the drug’s behavior in the body over time.
Propiedades
Fórmula molecular |
C26H32ClFO5 |
|---|---|
Peso molecular |
486.0 g/mol |
Nombre IUPAC |
[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,4-heptadeuteriobutanoate |
InChI |
InChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1/i1D3,5D2,6D2 |
Clave InChI |
FBRAWBYQGRLCEK-PBNWNSBXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl |
SMILES canónico |
CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


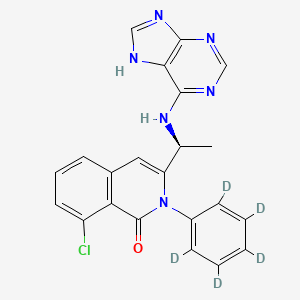
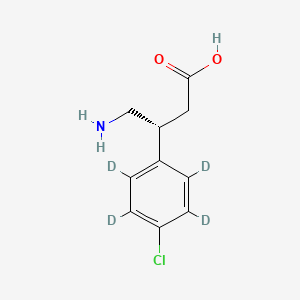

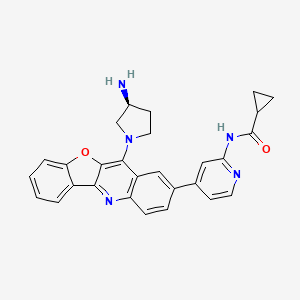


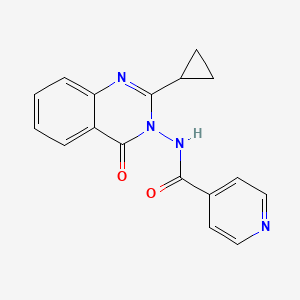
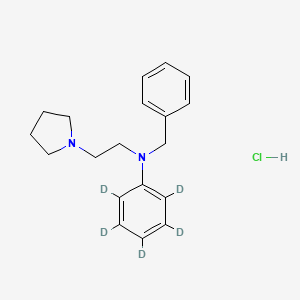
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
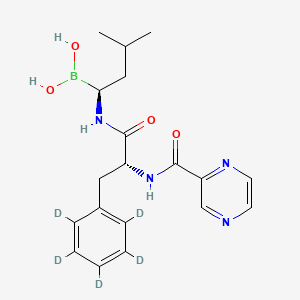

![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)
